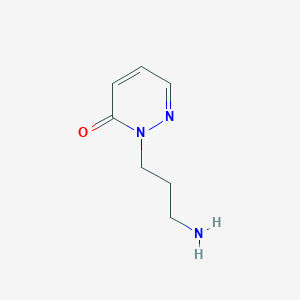

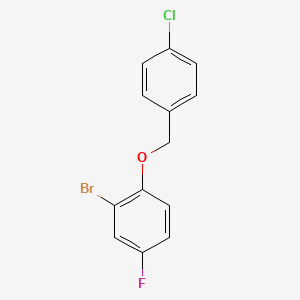

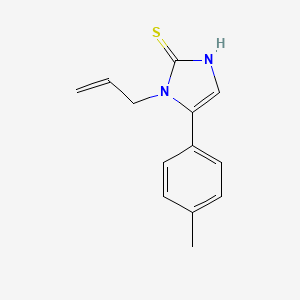

![molecular formula C8H6ClN5 B1517749 1-(3-氰基丙基)-4-氯吡唑并[3,4-d]嘧啶 CAS No. 1099670-02-6](/img/structure/B1517749.png)

1-(3-氰基丙基)-4-氯吡唑并[3,4-d]嘧啶

描述

“3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process involves heating the reaction mixture at reflux and then allowing it to cool down to room temperature .科学研究应用

医药研究:抗寄生虫剂

该化合物已被研究用于其作为抗寄生虫剂的潜力。吡唑并[3,4-d]嘧啶骨架以其对各种寄生虫的生物活性而闻名。 例如,该类衍生物在体内研究中显示出对内脏利什曼病 (VL) 的疗效,内脏利什曼病是由寄生性原生动物引起的疾病 。研究旨在开发安全有效的口服、短疗程药物候选药物,用于治疗如 VL 等目前治疗选择有限的疾病。

癌症治疗:CDK2 抑制

吡唑并[3,4-d]嘧啶衍生物已被探索作为细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制剂,CDK2 是一种在细胞周期调节中起关键作用的酶 。抑制 CDK2 可以阻止癌细胞增殖,使这些化合物在开发新的癌症疗法中具有价值。它们已被评估对各种癌细胞系的抗增殖活性,包括乳腺癌、肝癌和结肠直肠癌。

化学合成:结构单元

由于其反应位点,该化合物在化学合成中用作通用结构单元 。它可以进行各种反应,包括亲核取代和偶联反应,以创建各种各样的衍生物。这些衍生物可以用于进一步的研究或作为合成更复杂分子的中间体。

抗菌研究:靶向细菌酶

已经进行了研究以评估吡唑并[3,4-d]嘧啶衍生物的抗菌特性 。这些化合物可以被设计为靶向特定的细菌酶,破坏其功能并导致新型抗菌药物的开发。这在对抗抗生素耐药细菌的斗争中尤为重要。

作用机制

Target of Action

The primary target of 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties for 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also leads to apoptosis induction within HCT cells .

属性

IUPAC Name |

3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN5/c9-7-6-4-13-14(3-1-2-10)8(6)12-5-11-7/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGAHXLJDMNGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C2=C1C(=NC=N2)Cl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

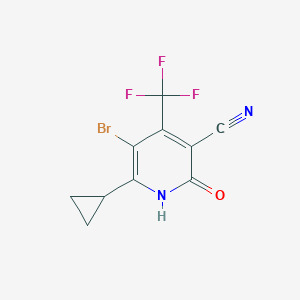

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)

![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)

![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)